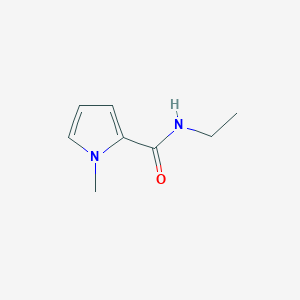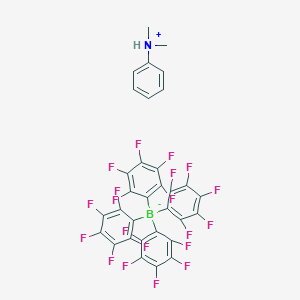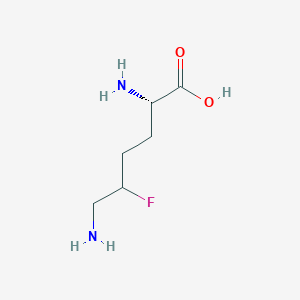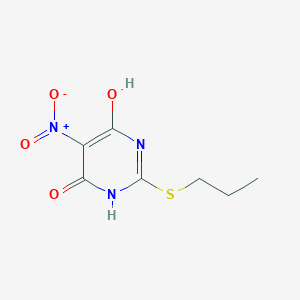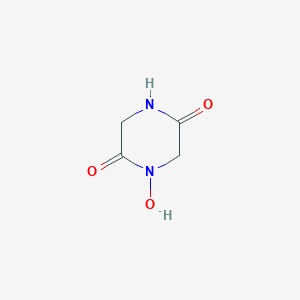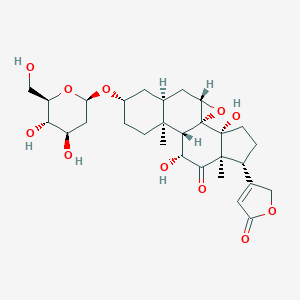![molecular formula C18H23IO2 B044270 (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 114896-44-5](/img/structure/B44270.png)
(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one, also known as iodo-methyl-steroid (IMS), is a synthetic steroid that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
Scientific Research Applications
Iodo-methyl-steroid has been used extensively in scientific research for various applications. One of the primary applications of this compound is in the study of steroid hormone receptors. Iodo-methyl-steroid can be radiolabeled with iodine-125 or iodine-131 to produce a radiolabeled ligand that can be used to study the binding affinity and specificity of steroid hormone receptors. This has led to a better understanding of the structure and function of these receptors, which has important implications for the development of new drugs for various diseases.
Mechanism Of Action
The mechanism of action of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is related to its ability to bind to steroid hormone receptors. These receptors are located in the cytoplasm or nucleus of target cells and are activated by binding to specific hormones, such as estrogen or testosterone. Iodo-methyl-steroid can bind to these receptors and activate or inhibit their function, depending on the specific receptor and ligand involved. This has important implications for the regulation of various physiological processes, such as growth and development, metabolism, and immune function.
Biochemical And Physiological Effects
Iodo-methyl-steroid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects are related to its ability to bind to steroid hormone receptors and modulate their function. For example, (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid has been shown to inhibit the growth of breast cancer cells by binding to estrogen receptors and blocking the action of estrogen. It has also been shown to stimulate the production of red blood cells in animals by binding to and activating the androgen receptor.
Advantages And Limitations For Lab Experiments
One of the advantages of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is its high binding affinity and specificity for steroid hormone receptors. This makes it a valuable tool for studying the structure and function of these receptors in vitro and in vivo. However, one limitation of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is its potential toxicity and side effects, particularly at high doses. This can limit its use in certain experiments or applications.
Future Directions
There are several future directions for the study of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid. One area of research is the development of new radiolabeled ligands for imaging and diagnostic purposes. Another area of research is the development of new drugs that target steroid hormone receptors and modulate their function. This has important implications for the treatment of various diseases, including cancer, metabolic disorders, and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is a synthetic steroid that has been widely used in scientific research for various applications. Its high binding affinity and specificity for steroid hormone receptors make it a valuable tool for studying the structure and function of these receptors. However, its potential toxicity and side effects can limit its use in certain experiments or applications. Future research is needed to better understand the mechanism of action and potential side effects of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid, which could lead to the development of safer and more effective drugs in the future.
Synthesis Methods
The synthesis of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid involves the reaction of a steroid precursor with iodomethane in the presence of a strong base, such as potassium hydroxide. The reaction proceeds through an S-alkylation mechanism, where the iodomethane acts as an alkylating agent to form the iodo-methyl group on the steroid molecule. The resulting product is then purified by column chromatography to obtain a pure form of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid.
properties
CAS RN |
114896-44-5 |
|---|---|
Product Name |
(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Molecular Formula |
C18H23IO2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h8,14-17,21H,2-7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1 |
InChI Key |
BDNASYOQFXLAMD-WKULXVSPSA-N |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1C[C@H]([C@@H]2O)I |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CC(C2O)I |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CC(C2O)I |
synonyms |
16 alpha-iodo-19-nortestosterone delta(9)-16-iodo-19-nortestosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
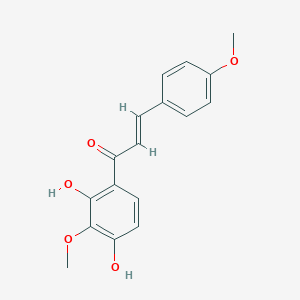
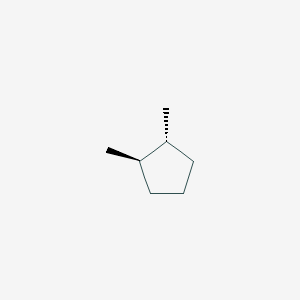
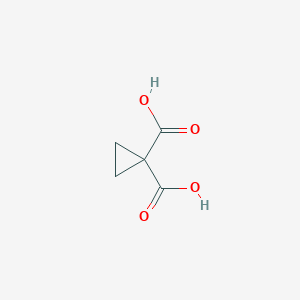
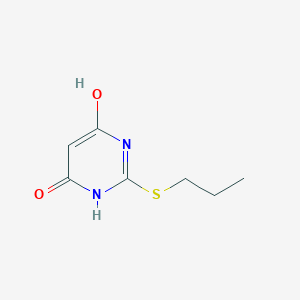
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
